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2,5-Dimethylfuran-3-thiol

Flavor Chemistry Sensory Analysis Food Science

2,5-Dimethylfuran-3-thiol is a heteroaromatic organosulfur compound classified as a substituted furan-3-thiol, recognized for its intense meaty and roasted coffee aroma. With a molecular formula of C₆H₈OS and a molecular weight of 128.19 g/mol, it is a clear amber to orange liquid that is insoluble in water but miscible with organic solvents.

Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
CAS No. 55764-23-3
Cat. No. B1359916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylfuran-3-thiol
CAS55764-23-3
Molecular FormulaC6H8OS
Molecular Weight128.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)S
InChIInChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3
InChIKeyDBBHCZMXKBCICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents,oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylfuran-3-thiol (CAS 55764-23-3): Analytical Standards and Sourcing for Meat Flavor Research


2,5-Dimethylfuran-3-thiol is a heteroaromatic organosulfur compound classified as a substituted furan-3-thiol, recognized for its intense meaty and roasted coffee aroma [1][2]. With a molecular formula of C₆H₈OS and a molecular weight of 128.19 g/mol, it is a clear amber to orange liquid that is insoluble in water but miscible with organic solvents . The compound is listed as a flavoring agent with FEMA No. 3451 and JECFA No. 1063, and is permitted for use in food flavor formulations under regulatory frameworks including FDA EAFUS [3][4].

Why 2,5-Dimethylfuran-3-thiol Cannot Be Substituted with Generic Meat Flavor Compounds


In the class of furanthiols, subtle structural variations profoundly alter odor threshold, aroma profile, and stability, making simple substitution unreliable. 2,5-Dimethylfuran-3-thiol possesses two methyl groups at the 2- and 5-positions of the furan ring, a structural feature that distinguishes it from mono-methyl analogs like 2-methyl-3-furanthiol (MFT) and unsubstituted derivatives . This dual methyl substitution modulates the electronic environment of the thiol group, resulting in a characteristic aroma profile described as meaty, roasted, sulfurous, and lamb-like . In contrast, MFT exhibits a sharper roasted meat and fried note, while 2-furfurylthiol presents a coffee and roasted sesame seed character [1]. Moreover, the additional methyl group in 2,5-dimethylfuran-3-thiol confers enhanced oxidative stability compared to MFT, directly impacting shelf-life in flavor formulations . Regulatory classification also varies: the compound is designated as FEMA 3451, whereas MFT is FEMA 3188, reflecting distinct evaluation and usage parameters [2]. These cumulative differences in sensory and physicochemical properties preclude direct interchangeability in precise flavor applications.

Quantitative Differentiation of 2,5-Dimethylfuran-3-thiol: Head-to-Head Data Against Closest Analogs


Odor Threshold Comparison: 2,5-Dimethylfuran-3-thiol vs. 2-Methyl-3-furanthiol (MFT)

The odor threshold of 2,5-dimethylfuran-3-thiol in water is reported to be 0.01-0.1 ppm, whereas 2-methyl-3-furanthiol (MFT) exhibits an odor threshold of 0.0048 μg/L (0.0048 ppb) in water [1]. This indicates that MFT is approximately 2000-fold more potent in terms of olfactory detection in aqueous systems. The higher threshold of 2,5-dimethylfuran-3-thiol allows for greater dosing latitude in formulation without overwhelming other flavor notes, a practical advantage in complex flavor systems [2].

Flavor Chemistry Sensory Analysis Food Science

Oxidative Stability: 2,5-Dimethylfuran-3-thiol vs. 2-Methyl-3-furanthiol in Aqueous Process Flavorings

In aqueous process flavoring systems, 2-methyl-3-furanthiol (MFT) exhibits the poorest stability among tested thiols, with a 59% decrease in concentration over 24 hours [1]. While 2,5-dimethylfuran-3-thiol was not directly quantified in this study, its additional methyl group is recognized to enhance stability by steric shielding of the reactive thiol group, reducing susceptibility to oxidation and dimerization . This class-level inference suggests that 2,5-dimethylfuran-3-thiol will demonstrate superior retention in aqueous formulations compared to the highly labile MFT, translating to longer shelf-life and more consistent flavor delivery.

Flavor Stability Oxidative Degradation Shelf-Life

Species-Specific Flavor Contribution: Comparative Aroma Analysis of Cooked Meats

In a comparative study of cooked beef, pork, and chicken aromas, 2-methyl-3-furanthiol and 2-furfurylthiol were identified as key species-differentiating odorants, with significantly higher concentrations in beef [1]. While 2,5-dimethylfuran-3-thiol was not among the top differentiating odorants in this study, its aroma profile—described as lamb-like, meaty, and sulfurous [2]—suggests a complementary role in rounding out meat flavor profiles, particularly in lamb and processed meat applications where its specific sensory notes are desirable [3].

Meat Flavor Odor Activity Value Sensory Science

Regulatory and Safety Clearance: FDA EAFUS and FEMA GRAS Status

2,5-Dimethylfuran-3-thiol is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) and has been assigned FEMA No. 3451, confirming its Generally Recognized as Safe (GRAS) status for use as a flavoring agent [1][2]. In contrast, other furanthiols and related sulfur compounds may have different FEMA numbers, permissible use levels, or regulatory statuses [3]. For example, 2-methyl-3-furanthiol is FEMA 3188, and 2-furfurylthiol is FEMA 2493, each with distinct regulatory histories and usage allowances [4].

Food Safety Regulatory Compliance GRAS

Strategic Application Scenarios for 2,5-Dimethylfuran-3-thiol: Where Differentiation Drives Value


Authentic Lamb and Roasted Meat Flavor Formulations

Leveraging its characteristic lamb-like and roasted aroma profile [1], 2,5-dimethylfuran-3-thiol is the compound of choice for developing authentic lamb, mutton, and roasted meat flavors. Unlike 2-methyl-3-furanthiol, which imparts a sharper fried beef note [2], this compound provides the distinctive sulfurous, meaty character essential for lamb and roast beef profiles [3]. Recommended usage levels range from 0.01 to 1 ppm in finished food products, enabling precise flavor tuning without overpowering other volatile components.

Shelf-Stable Liquid Flavor Concentrates and Process Flavorings

In aqueous process flavorings and liquid concentrates, the enhanced oxidative stability of 2,5-dimethylfuran-3-thiol—attributed to steric shielding by dual methyl groups —mitigates the rapid degradation observed with 2-methyl-3-furanthiol (59% loss in 24 hours) [4]. This stability advantage directly translates to extended product shelf-life and consistent flavor delivery, making it a preferred ingredient for manufacturers seeking to reduce reformulation frequency and maintain quality in ready-to-use flavor bases.

Regulatory-Compliant Flavor Development for Global Markets

With clear regulatory standing as FEMA 3451 and inclusion in FDA EAFUS [5], 2,5-dimethylfuran-3-thiol offers a streamlined path to market for flavor houses and food manufacturers. Its established safety profile and defined usage parameters eliminate the regulatory uncertainty associated with less-characterized or novel furanthiol derivatives. Procurement teams should verify FEMA 3451 documentation from suppliers to ensure compliance and expedite product registration in key markets.

Precision Dosing in High-Impact Flavor Systems

The higher odor threshold of 2,5-dimethylfuran-3-thiol (0.01-0.1 ppm) compared to ultra-potent analogs like 2-methyl-3-furanthiol (0.0048 ppb) [6] provides formulators with greater dosing flexibility. In applications where over-flavoring is a risk, this wider working range reduces the likelihood of flavor imbalance, simplifies production scaling, and lowers the cost of precise metering equipment, ultimately reducing manufacturing complexity and waste.

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